Cas no 61526-94-1 (Benzenamine, 4,4'-(1-methylethylidene)bis[N,N-bis(4-methylphenyl)-)

Benzenamine, 4,4'-(1-methylethylidene)bis[N,N-bis(4-methylphenyl)- structure
61526-94-1 structure
Product Name:Benzenamine, 4,4'-(1-methylethylidene)bis[N,N-bis(4-methylphenyl)-
CAS-nummer:61526-94-1
MF:C43H42N2
MW:586.806991100311
CID:476172
PubChem ID:15646902
Update Time:2025-04-19

Benzenamine, 4,4'-(1-methylethylidene)bis[N,N-bis(4-methylphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-methyl-N-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propan-2-yl]phenyl]-N-(4-methylphenyl
    • 4-methyl-N-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propan-2-yl]phenyl]-N-(4-methylphenyl)aniline
    • N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
    • SCHEMBL262127
    • DTXSID60576271
    • 61526-94-1
    • Benzenamine, 4,4'-(1-methylethylidene)bis[N,N-bis(4-methylphenyl)-
    • Inchi: 1S/C43H42N2/c1-31-7-19-37(20-8-31)44(38-21-9-32(2)10-22-38)41-27-15-35(16-28-41)43(5,6)36-17-29-42(30-18-36)45(39-23-11-33(3)12-24-39)40-25-13-34(4)14-26-40/h7-30H,1-6H3
    • InChI-sleutel: DUSWRTUHJVJVRY-UHFFFAOYSA-N
    • LACHT: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(=CC=1)C(C)(C)C1C=CC(=CC=1)N(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 586.33506
  • Monoisotopische massa: 586.334799348g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 8
  • Complexiteit: 734
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 12.7
  • Topologisch pooloppervlak: 6.5Ų

Experimentele eigenschappen

  • PSA: 6.48
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